Cas no 830-79-5 (2,4,6-Trimethoxybenzaldehyde)

2,4,6-Trimethoxybenzaldehyde structure
2,4,6-Trimethoxybenzaldehyde structure
Product Name:2,4,6-Trimethoxybenzaldehyde
Numero CAS:830-79-5
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00003313
CID:40033
PubChem ID:70019
Update Time:2025-05-27

2,4,6-Trimethoxybenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,6-Trimethoxybenzaldehyde
    • Phloroglucinaldehyde trimethyl ether
    • PHLOROGLUCINOL ALDEHYDE TRIMETHYL ETHER
    • TIMTEC-BB SBB000351
    • Benzaldehyde, 2,4,6-trimethoxy-
    • 2,4,6-Trimethoxybenz
    • 2,3-DIMETHOXY NAPHTHALENE
    • 2,4,5-(MeO)3C6H2CHO
    • 2,4,6-(MeO)3-C6H2-CHO
    • 2,4,6-trimethyoxybenzaldehyde
    • Benzaldehyde,2,4,6-trimethoxy
    • EINECS 212-598-2
    • 2,4,6-Trimethoxybenzaldehyde (ACI)
    • EN300-17219
    • MFCD00003313
    • 2,4,6-Trimethoxybenzaldehyde, 98%
    • CS-W009225
    • AC-12837
    • BCP33590
    • Z56899127
    • AB-131/40897219
    • AKOS000120758
    • AM20050246
    • A840500
    • F0001-2130
    • SCHEMBL34873
    • ZB1376
    • 2,4,6-trimethoxybenz-aldehyde
    • T2651
    • 2,4,6-Trimethoxy-benzaldehyde
    • A842494
    • SY015346
    • W-104152
    • InChI=1/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • FT-0633009
    • NS00038236
    • CK2089
    • UNII-JD365X6J84
    • CHEMBL2234486
    • DTXSID70232119
    • BRN 1956051
    • AI3-36672
    • CRBZVDLXAIFERF-UHFFFAOYSA-
    • AS-14420
    • A840488
    • 830-79-5
    • JD365X6J84
    • 2,4,6-Trimethoxybenzaldehyde,97%
    • STL373484
    • DTXCID20154610
    • BBL027431
    • DB-019837
    • 4-08-00-02717 (Beilstein Handbook Reference)
    • MDL: MFCD00003313
    • Inchi: 1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • Chiave InChI: CRBZVDLXAIFERF-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(OC)=CC(OC)=CC=1OC
    • BRN: 1956051

Proprietà calcolate

  • Massa esatta: 196.07400
  • Massa monoisotopica: 196.074
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.3
  • Superficie polare topologica: 44.8A^2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.2166 (rough estimate)
  • Punto di fusione: 115-120 °C (lit.)
  • Punto di ebollizione: 339.1°C at 760 mmHg
  • Punto di infiammabilità: 151.3℃
  • Indice di rifrazione: 1.5550 (estimate)
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 44.76000
  • LogP: 1.52490
  • Sensibilità: Air Sensitive
  • Solubilità: Non determinato

2,4,6-Trimethoxybenzaldehyde Informazioni sulla sicurezza

2,4,6-Trimethoxybenzaldehyde Dati doganali

  • CODICE SA:2912499000
  • Dati doganali:

    Codice doganale cinese:

    2912499000

    Panoramica:

    291249 9000. altri eteri di aldeide Aldeidi, fenoli e aldeide contenenti altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

    Riassunto:

    291249 9000. altri aldeideeteri, aldeidefenoli e aldeide aventi altra funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

2,4,6-Trimethoxybenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
079083-1g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95%
1g
£10.00 2022-03-01
Fluorochem
079083-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95%
5g
£11.00 2022-03-01
Fluorochem
079083-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95%
25g
£34.00 2022-03-01
Fluorochem
079083-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95%
100g
£90.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109776-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
25g
¥205.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109776-1g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
1g
¥31.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109776-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
5g
¥74.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109776-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
100g
¥592.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109776-250g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
250g
¥1385.90 2023-09-01
Chemenu
CM255207-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
100g
$102 2021-06-16

2,4,6-Trimethoxybenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Riferimento
Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl) methane
Betterley, Nolan M.; et al, Synthesis, 2018, 50(10), 2033-2040

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Riferimento
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Oxygen ,  ABTS Catalysts: Laccase Solvents: Water
Riferimento
Comparing the catalytic efficiency of some mediators of laccase
Fabbrini, Maura; et al, Journal of Molecular Catalysis B: Enzymatic, 2002, 16(5-6), 231-240

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Toluene ;  90 °C
Riferimento
Highly dispersed palladium nanoparticles supported on an imidazolium-based ionic liquid polymer: an efficient catalyst for oxidation of alcohols
Karimi, Z.; et al, Russian Chemical Bulletin, 2022, 71(6), 1194-1203

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1 h
1.2 45 min
1.3 Reagents: Ammonium chloride Solvents: Water ;  2 h
Riferimento
Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations
Ramos-Tomillero, Ivan; et al, Molecules, 2015, 20(4), 5409-5422

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethyl orthoformate Solvents: Dichloromethane
1.2 Reagents: Water
Riferimento
First reactions of dialkoxycarbenium tetrafluoroborates with pyrroles, 5H-dibenz[b,f]azepines, and electron-rich arenes
Pindur, U.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1563-8

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine Solvents: DMSO-d6 ;  rt → 120 °C; 12 h, 120 °C
Riferimento
Triphenylphosphine/Triethylamine-Mediated Decarboxylation of α-Oxocarboxylic Acids and Application in a One-Pot Synthesis of Deuterated Aldehydes.
Niu, Guang-Hao; et al, Asian Journal of Organic Chemistry, 2016, 5(1), 57-61

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Phosphorus oxychloride ;  15 - 20 min, 0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, 0 °C
Riferimento
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; et al, Tetrahedron, 2018, 74(38), 5089-5101

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, 60 - 70 °C
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Riferimento
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Metodo di produzione 10

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ;  30 min, rt
1.4 Reagents: Potassium carbonate ,  Iodine ;  0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ;  rt
Riferimento
Facile preparation of aromatic esters from aromatic bromides with ethyl formate or DMF and molecular iodine via aryllithium
Ushijima, Sousuke; et al, Tetrahedron, 2012, 68(24), 4701-4709

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  45 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9 - 10
Riferimento
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; et al, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Riferimento
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  5 - 10 min, 40 - 50 °C
1.2 15 min, 70 °C
1.3 Solvents: Water ;  1 h, cooled
Riferimento
Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling
Gallardo-Godoy, Alejandra; et al, Journal of Medicinal Chemistry, 2005, 48(7), 2407-2419

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether
Riferimento
Alkyl-oxygen fission in carboxylic esters. XI. Reactions of secondary alcohols containing the 2,4,6-trimethoxyphenyl radical
Kenyon, J.; et al, Journal of the Chemical Society, 1952, 4964, 4964-9

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Riferimento
Mescaline analogs. I. 2,4,6-Trialkoxyphenethylmines
Benington, F.; et al, Journal of Organic Chemistry, 1954, 19, 11-16

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
Riferimento
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium Solvents: Toluene ;  11 h, 90 °C
Riferimento
Palladium pincer complex incorporation onto the Fe3O4-entrapped crosslinked multilayered polymer as a high loaded nanocatalyst for oxidation
Zohreh, Nasrin; et al, Journal of Molecular Liquids, 2018, 266, 393-404

Metodo di produzione 19

Condizioni di reazione
Riferimento
Photosensitized electron-transfer reaction of 3-aryl-2-methyloxaziridine: direct deoxygenation from the isomeric arylnitrone
Iwano, Yasunori; et al, Bulletin of the Chemical Society of Japan, 1994, 67(8), 2348-50

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Riferimento
New convenient synthesis of 8-C-methylated homoisoflavones and analysis of their structure by NMR and tandem mass spectrometry
Yadav, Santosh Kumar, International Journal of Organic Chemistry, 2021, 11(1), 46-54

Metodo di produzione 21

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 2 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  cooled; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, neutralized
Riferimento
Synthesis of stable free radicals as potential organic metals. Synthesis of oxygenated indacene derivatives. Reactions of aromatic poly(N,N-dimethylamides) with electrophiles
Armstrong, Mark Wayne, 1983, , ,

Metodo di produzione 23

Condizioni di reazione
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 24

Condizioni di reazione
1.1 Catalysts: Silver triflate Solvents: Dichloromethane ;  -78 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Riferimento
A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate
Ohsawa, Kosuke; et al, Journal of Organic Chemistry, 2013, 78(7), 3438-3444

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  12 h, 40 °C
Riferimento
Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N-S Bond Activation of Sulfonamides
Zhen, Jingsong; et al, ACS Catalysis, 2022, 12(3), 1986-1991

2,4,6-Trimethoxybenzaldehyde Raw materials

2,4,6-Trimethoxybenzaldehyde Preparation Products

2,4,6-Trimethoxybenzaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
Numero d'ordine:A840488
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):305.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:830-79-5)2,4,6-三甲氧基苯甲醛
Numero d'ordine:LE1934777
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:37
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
A840488
Purezza:99%
Quantità:500g
Prezzo ($):305.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:830-79-5)2,4,6-三甲氧基苯甲醛
LE1934777
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email